2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

Catalog No.
S6249945
CAS No.
M.F
C21H13N5O2
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6...

Product Name

2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

IUPAC Name

2,8-dipyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione

Molecular Formula

C21H13N5O2

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H13N5O2/c27-20-14-13-15-17(8-12-26(21(15)28)19-6-2-4-10-23-19)24-16(14)7-11-25(20)18-5-1-3-9-22-18/h1-13H

InChI Key

LLGPXGSBPVTBHS-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5

Canonical SMILES

C1=CC=NC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5

The exact mass of the compound 2,8-di-2-pyridinylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is 367.10692467 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,8-Bis(pyridin-2-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a complex organic compound characterized by its unique structural features. It consists of a naphthyridine core fused with pyridine rings, which contributes to its potential biological activity. The molecular formula of this compound is C21H15N5O2C_{21}H_{15}N_5O_2, and it possesses significant functional groups that may influence its reactivity and interactions in biological systems.

Typical of pyridine and naphthyridine derivatives. These reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyridine rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Oxidation: The dione functional groups can be oxidized to form more complex derivatives or react with reducing agents.
  • Cyclization: The compound may participate in cyclization reactions under specific conditions, potentially leading to new heterocyclic structures.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

Research has indicated that derivatives of pyrido[4,3-b]naphthyridine compounds exhibit significant biological activities, including:

  • Anticancer Properties: Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drug development .
  • Antimicrobial Activity: The unique structure may also confer antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

The synthesis of 2,8-bis(pyridin-2-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione typically involves multi-step synthetic pathways:

  • Formation of Pyridine Derivatives: Starting materials such as pyridin-2-one are reacted to form intermediate compounds.
  • Cyclization Reactions: These intermediates undergo cyclization to form the naphthyridine core.
  • Oxidation to Dione: The final step often involves oxidation to introduce the dione functional groups.

Various methodologies such as microwave-assisted synthesis or solvent-free conditions can enhance yields and reduce reaction times.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound in drug discovery for cancer and inflammatory diseases.
  • Material Science: The unique electronic properties of pyridine-containing compounds make them suitable for developing organic semiconductors and sensors.
  • Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies have shown that 2,8-bis(pyridin-2-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione can interact with various biological macromolecules:

  • Protein Binding: Studies indicate that this compound can bind to certain proteins involved in cancer pathways or inflammation.
  • Enzyme Inhibition: Specific derivatives have been tested for their ability to inhibit enzymes like COX-1 and COX-2, demonstrating their potential as anti-inflammatory agents .

Molecular docking studies further elucidate the binding affinities and specific interactions at the molecular level.

Several compounds share structural similarities with 2,8-bis(pyridin-2-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione. Here are some notable examples:

Compound NameStructureUnique Features
8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dioneStructureContains a different substitution pattern on the pyridine ring.
2-(pyridin-2-yl)-1H-naphthyridineSimilar core structure but lacks the dione functionality.Less complex; primarily studied for its basic biological properties.
Pyrido[2,3-d]pyridazine derivativesExhibits dual inhibition of COX enzymes.Focused on anti-inflammatory activity with different structural modifications.

These compounds highlight the diversity within the pyridine-naphthyridine family and underscore the unique properties of 2,8-bis(pyridin-2-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione due to its specific arrangement of functional groups.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

367.10692467 g/mol

Monoisotopic Mass

367.10692467 g/mol

Heavy Atom Count

28

Dates

Last modified: 04-15-2024

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